N-2-Nitrophenylsulfenyl-L-leucine

Descripción general

Descripción

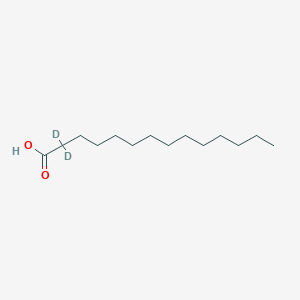

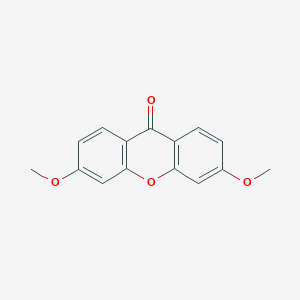

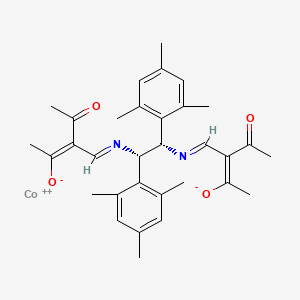

N-2-Nitrophenylsulfenyl-L-leucine (NPSL) is an organic compound composed of an amino acid, leucine, and an aromatic nitro group. It is a versatile molecule that has been used in various scientific research applications, such as in the synthesis of novel compounds and in the study of biochemical and physiological effects. NPSL has been used in a wide range of lab experiments and provides several advantages and limitations for lab experiments. In

Aplicaciones Científicas De Investigación

Synthesis and Modification of Amino Acids

N-2-Nitrophenylsulfenyl (Nps) groups have been employed as protective groups in the synthesis of α-aminonitriles from corresponding amino acids, including leucine. This process involves dehydration in POCl3-pyridine and subsequent treatment with anhydrous HCl to afford α-aminonitrile hydrochlorides. The optical purity of the L-α-aminonitriles is well retained, indicating the effectiveness of Nps as an N-protecting group in preserving the chiral integrity of amino acids during synthesis (Kawashiro et al., 1976); (Katsuhiro Kawashiro, Hideyuki Yoshida, Shiro Morimoto, 1977).

Peptide Synthesis and Modification

N-2-Nitrophenylsulfenyl (Nps) imino dipeptides bearing various functional groups can be prepared and subjected to diastereoselective indolylation. This process showcases the utility of Nps groups in synthesizing non-canonical amino acid-containing peptides, potentially serving as novel drug candidates. The ability to selectively obtain diastereomers of adducts from the same substrates using appropriate chiral catalysts highlights the versatility of Nps in peptide modification and drug discovery processes (T. Inokuma et al., 2022).

Analytical Applications

The nitrosation of amino acids, including leucine, has been characterized for the formation of α-hydroxy-acids suitable for isocratic HPLC analysis. This methodology allows for the quantification of amino acids in biological samples, demonstrating the analytical utility of modifications involving N-2-Nitrophenylsulfenyl-L-leucine and related compounds. The method is particularly suitable for detecting amino acids in fermentation media, where α-hydroxy-acids can be quantified alongside other organic substrates and products (Songül Ulusoy et al., 2016).

Propiedades

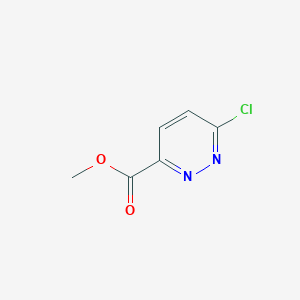

IUPAC Name |

(2S)-4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c1-8(2)7-9(12(15)16)13-19-11-6-4-3-5-10(11)14(17)18/h3-6,8-9,13H,7H2,1-2H3,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITRGNOZDXVYFU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.